molecular formula C21H24FN7O B2689786 N-(3-fluorophenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1013817-30-5

N-(3-fluorophenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B2689786
CAS No.: 1013817-30-5
M. Wt: 409.469
InChI Key: VLQBNRJRELXQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide is a novel chemical entity offered for research use in early drug discovery and biological probing. This compound features a core structure that is prevalent in modern medicinal chemistry, centered on a piperazine-linked pyridazine scaffold. The strategic incorporation of a 3,4,5-trimethylpyrazole moiety and a 3-fluorophenyl carboxamide group positions this molecule as a promising scaffold for the development of targeted protein kinase inhibitors . Compounds with structurally related frameworks, particularly those containing the piperazinyl-pyridazine group, have demonstrated significant potential in oncology research by acting as potent and selective inhibitors of key kinases. For instance, quinazoline derivatives sharing similar pharmacophores have been identified as the first orally active, selective Aurora Kinase B (AURKB) inhibitors. AURKB is a serine/threonine kinase whose overexpression is a common feature in aggressive human cancers, and its inhibition represents a promising therapeutic strategy for halting uncontrolled cell growth . Similarly, patented pyridazinone derivatives have been explored for their kinase inhibitory activity, underscoring the value of this chemical class in developing new anti-cancer agents . The design of this compound aligns with structure-activity relationship (SAR) studies aimed at optimizing membrane penetration and oral bioavailability, which are critical factors for in vivo efficacy . Researchers can utilize this compound for various applications, including but not limited to: 1.) Kinase Inhibition Profiling: Screening against a panel of kinases to identify potential molecular targets. 2.) Cell Cycle and Anti-Proliferation Studies: Investigating its effects on cell cycle progression and viability in human cancer-derived cell lines. 3.) Lead Optimization: Serving as a high-quality starting point for synthetic chemistry efforts to explore SAR and improve potency, selectivity, and drug-like properties . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O/c1-14-15(2)26-29(16(14)3)20-8-7-19(24-25-20)27-9-11-28(12-10-27)21(30)23-18-6-4-5-17(22)13-18/h4-8,13H,9-12H2,1-3H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQBNRJRELXQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a piperazine core linked to a pyridazine and pyrazole moiety. The presence of a fluorophenyl group enhances its pharmacological properties.

Antibacterial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antibacterial activity. For instance, compounds similar in structure to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of DNA synthesis or disruption of cellular processes through radical species generation .

Antiplatelet Activity

This compound has been investigated for its potential as a P2Y12 receptor antagonist, which is crucial for platelet aggregation inhibition. In vitro studies demonstrated that it could effectively inhibit ADP-induced platelet aggregation, suggesting its utility in preventing thrombotic events . The selectivity and potency of such compounds make them promising candidates for further development in cardiovascular therapies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the Pyrazole Ring : Utilizing 3,4,5-trimethylpyrazole as a key building block.
  • Pyridazine Attachment : Achieved through coupling reactions with appropriate electrophiles.
  • Final Carboxamide Formation : Involves the reaction of the piperazine derivative with carboxylic acid derivatives.

The purity and structural integrity are confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in Antibiotics evaluated various pyrazole derivatives against ESKAPE pathogens, revealing that compounds with similar scaffolds to this compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .

Case Study 2: Platelet Aggregation Inhibition

In a pharmacological study assessing novel P2Y12 antagonists, this compound was found to significantly reduce platelet aggregation in vitro at concentrations as low as 0.5 µM. This effect was attributed to its high affinity for the P2Y12 receptor compared to existing antiplatelet agents .

Research Findings Summary Table

Biological Activity Mechanism Reference
AntibacterialInhibition of DNA synthesis via radical species
AntiplateletP2Y12 receptor antagonism leading to reduced aggregation
SelectivityHigh selectivity for target receptors

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparison of Structural Analogs
Compound Name / ID Molecular Formula Molecular Weight Key Substituents Biological Target / Activity Synthesis Highlights
Target Compound C₂₃H₂₄FN₇O 457.5 (calc.) 3-Fluorophenyl, 3,4,5-trimethylpyrazole-pyridazine Hypothesized FAAH or kinase inhibitor Likely coupling of pyridazine-piperazine fragment with 3-fluorophenyl isocyanate
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] C₂₃H₂₃F₃N₆O₂ 496.5 Trifluoromethylchroman, pyridazin-3-yl FAAH inhibitor (brain-penetrable) Urea-based optimization; sodium periodate-mediated oxidation
Compound 28 () C₂₁H₂₄N₅O₄ 410.2 Benzoxazinone, pyridin-3-yl Not specified (likely kinase or GPCR target) HCTU/DIPEA-mediated coupling
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide C₁₉H₁₇ClF₃N₅O₃ 455.8 Chloro-trifluoromethylpyridine, benzoxazinone Not specified Similar carboxamide coupling methods
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine C₂₅H₃₆F₃N₃O₂ 468.2 Trifluoromethylphenyl, cyclopentyl-tetrahydropyran Not specified Sodium triacetoxyborohydride reduction

Key Observations

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in PKM-833 and compounds enhances metabolic stability and target binding via hydrophobic and electronic effects. In contrast, the target compound’s 3-fluorophenyl group may offer similar benefits but with reduced steric bulk . Heterocyclic Moieties: Pyridazine (in PKM-833 and the target compound) and benzoxazinone () contribute to π-π interactions, while trimethylpyrazole in the target compound could improve lipophilicity and membrane permeability compared to bulkier groups like chroman .

Synthesis Strategies :

  • Carboxamide bond formation is a common step, achieved via coupling reagents like HCTU () or oxidation of thioureas (). The target compound’s synthesis likely involves similar methods, such as reacting a pyridazine-piperazine intermediate with 3-fluorophenyl isocyanate .

Pharmacological Potential: PKM-833’s FAAH inhibition suggests the target compound may target similar enzymes, but its trimethylpyrazole group could alter selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.